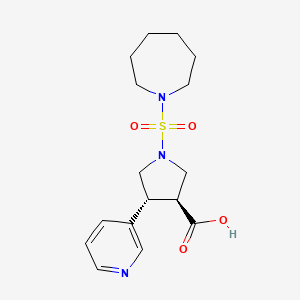![molecular formula C20H18F2N2O B5591913 7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)
7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with similar structures often involves multicomponent reactions, cyclization processes, and the use of specific reagents to introduce the fluoro and azetidinyl groups. For instance, the diasterospecific synthesis of related compounds through Staudinger [2+2] cycloaddition reactions highlights the complexity and precision required in synthesizing such structures, emphasizing the roles of crystal structure and DFT studies in confirming configurations and optimizing synthesis routes (Gummidi et al., 2019).
Molecular Structure Analysis
Crystal structure analysis, including the use of X-ray crystallography and DFT calculations, plays a crucial role in understanding the molecular configuration, bond lengths, angles, and electronic properties of these compounds. The detailed analysis ensures the correct stereochemistry is achieved and provides insights into the compound's reactivity and interactions (Lalitha Gummidi et al., 2019).
Chemical Reactions and Properties
Compounds in this category can participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions, highlighting their versatility in forming complex molecular architectures. Such reactivity is essential for further functionalization and exploring the chemical space around the fluoroindole core (Satheeshkumar et al., 2020).
科学的研究の応用
Anticancer Applications
A novel series of indole-azolidinone hybrids synthesized through Knoevenagel reaction showed promising anticancer potential. One compound, identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, exhibited significant cytotoxicity towards various cancer cells such as MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (hepatoma), and A549 (lung cancer) by inducing apoptosis via caspase 3-, PARP1-, and Bax-dependent mechanisms. This compound was found to be more toxic to cancer cells compared to non-malignant cells, indicating its potential as an anticancer agent for further in-depth studies (Kryshchyshyn-Dylevych et al., 2021).
HIV-1 Attachment Inhibitor
The indole derivative, specifically the 4-fluoro derivative, demonstrated enhanced potency as an HIV-1 attachment inhibitor that interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This compound showed good bioavailability in rats, dogs, and cynomolgus monkeys when administered orally, highlighting its potential for further pharmaceutical development (Wang et al., 2003).
Antibacterial Applications
A 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl) compound was found to possess extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. It was significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The study also revealed that the orientation of the N1 aromatic group, distorted out of the core quinolone plane, might be a key factor for its potent antibacterial activity (Kuramoto et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(4-fluorophenyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c1-12-16(15-3-2-4-17(22)20(15)23-12)11-19(25)24-10-9-18(24)13-5-7-14(21)8-6-13/h2-8,18,23H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVFMOYOYRJCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)
![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)
![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)
![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)